![molecular formula C10H9Br2NO5S B14198417 N-[(Benzenesulfonyl)(dibromo)acetyl]glycine CAS No. 921759-16-2](/img/structure/B14198417.png)
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is a complex organic compound that features a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine typically involves multiple steps. One common method includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Dibromoacetylation: The benzenesulfonyl chloride is then reacted with dibromoacetic acid in the presence of a base such as pyridine to form the dibromoacetyl derivative.
Coupling with Glycine: Finally, the dibromoacetyl derivative is coupled with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Benzenesulfonic acid, dibromoacetic acid, and glycine.
Aplicaciones Científicas De Investigación
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Benzenesulfonyl)(dibromo)acetyl]glycine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dibromoacetyl group can participate in electrophilic reactions, modifying biomolecules and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-Benzenesulfonamide: Contains a benzenesulfonyl group but lacks the dibromoacetyl and glycine moieties.
Acetylcysteine: Contains an acetyl group and a thiol group but lacks the benzenesulfonyl and dibromoacetyl groups.
Uniqueness
N-[(Benzenesulfonyl)(dibromo)acetyl]glycine is unique due to its combination of a benzenesulfonyl group, a dibromoacetyl group, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
921759-16-2 |
|---|---|
Fórmula molecular |
C10H9Br2NO5S |
Peso molecular |
415.06 g/mol |
Nombre IUPAC |
2-[[2-(benzenesulfonyl)-2,2-dibromoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9Br2NO5S/c11-10(12,9(16)13-6-8(14)15)19(17,18)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
Clave InChI |
MWMUBMBHVXSQIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)NCC(=O)O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


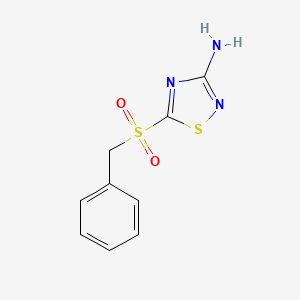
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

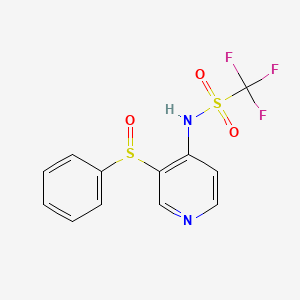

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
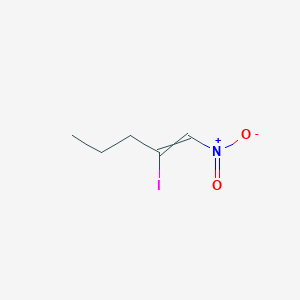
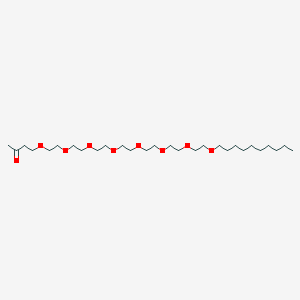
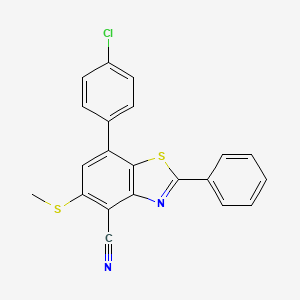
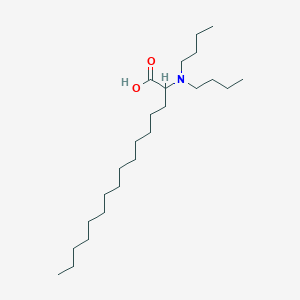
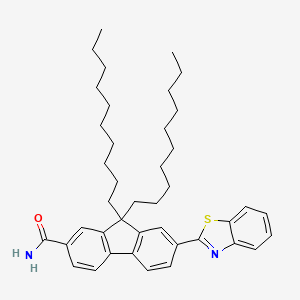

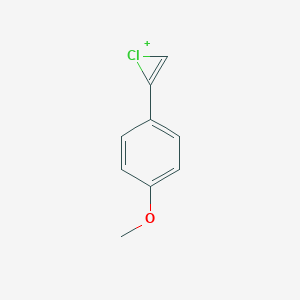
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
